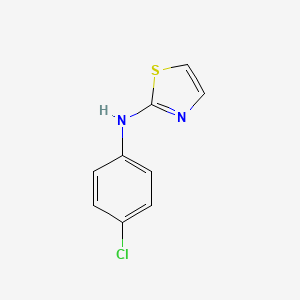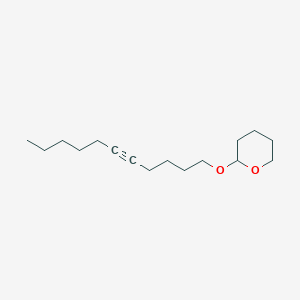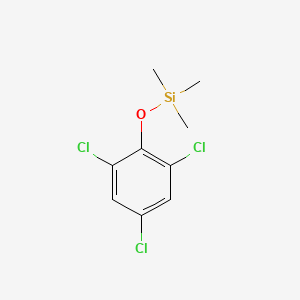
Trimethyl-(2,4,6-trichlorophenoxy)silane
概要
説明
Trimethyl-(2,4,6-trichlorophenoxy)silane is a chemical compound with the molecular formula C9H11Cl3OSi. It is known for its unique structure, which includes a phenoxy group substituted with three chlorine atoms and a trimethylsilyl group. This compound is used in various chemical reactions and has applications in different scientific fields .
準備方法
Synthetic Routes and Reaction Conditions
Trimethyl-(2,4,6-trichlorophenoxy)silane can be synthesized through the reaction of 2,4,6-trichlorophenol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction is as follows:
2,4,6-Trichlorophenol+Trimethylchlorosilane→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques .
化学反応の分析
Types of Reactions
Trimethyl-(2,4,6-trichlorophenoxy)silane undergoes various chemical reactions, including:
Substitution Reactions: The phenoxy group can participate in nucleophilic substitution reactions.
Hydrolysis: The silane group can be hydrolyzed to form silanols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.
Hydrolysis: Water or aqueous acids/bases can facilitate hydrolysis.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Substitution: Formation of substituted phenoxy derivatives.
Hydrolysis: Formation of 2,4,6-trichlorophenol and trimethylsilanol.
Oxidation/Reduction: Various oxidized or reduced phenoxy derivatives
科学的研究の応用
Trimethyl-(2,4,6-trichlorophenoxy)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silicon-oxygen bonds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems due to its ability to modify surface properties.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of trimethyl-(2,4,6-trichlorophenoxy)silane involves its ability to form stable silicon-oxygen bonds. This property makes it useful in modifying surfaces and creating new materials. The molecular targets include hydroxyl groups on various substrates, leading to the formation of siloxane bonds. The pathways involved typically include nucleophilic attack on the silicon atom, followed by elimination of a leaving group .
類似化合物との比較
Similar Compounds
Trimethylsilyl Chloride: Similar in its use for introducing trimethylsilyl groups.
2,4,6-Trichlorophenol: Shares the phenoxy structure with chlorine substitutions.
Trimethylsilanol: Related through the hydrolysis product of the silane group.
Uniqueness
Trimethyl-(2,4,6-trichlorophenoxy)silane is unique due to its combination of a highly reactive phenoxy group with a trimethylsilyl group. This dual functionality allows it to participate in a wide range of chemical reactions, making it versatile in both research and industrial applications .
特性
IUPAC Name |
trimethyl-(2,4,6-trichlorophenoxy)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl3OSi/c1-14(2,3)13-9-7(11)4-6(10)5-8(9)12/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYJZVOGDQXZPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=C(C=C(C=C1Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl3OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70306349 | |
| Record name | trimethyl-(2,4,6-trichlorophenoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70306349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1013-45-2 | |
| Record name | NSC175847 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175847 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | trimethyl-(2,4,6-trichlorophenoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70306349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


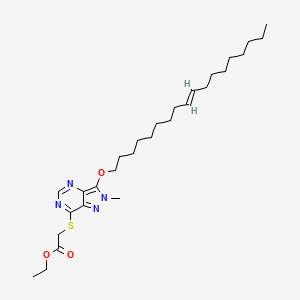
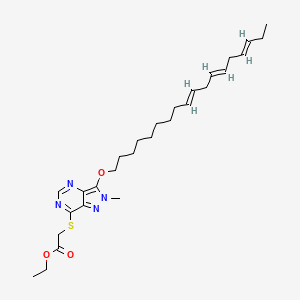
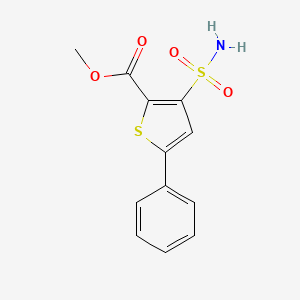
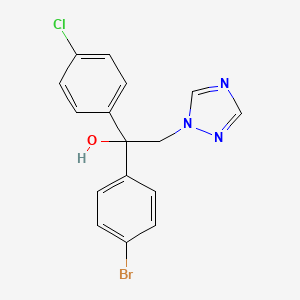
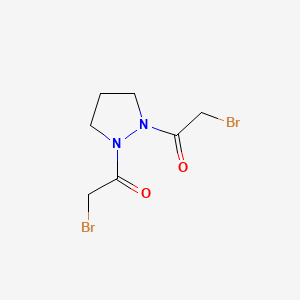
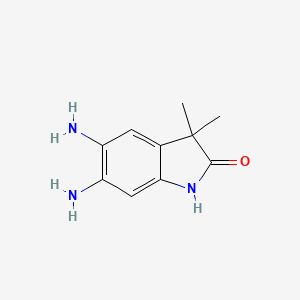
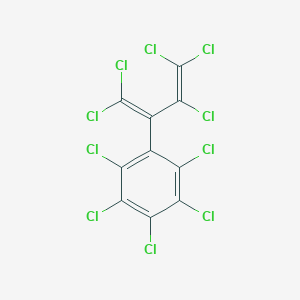
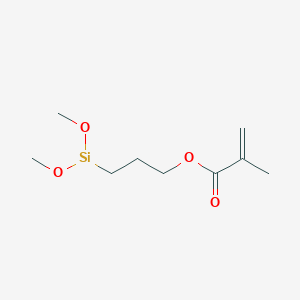
![Indeno[1,2-c]pyrazol-4(2H)-one, 3-(4-methoxyphenyl)-2-methyl-](/img/structure/B3044940.png)
![Formamide, N-[1-(1-methylethoxy)ethyl]-](/img/structure/B3044941.png)
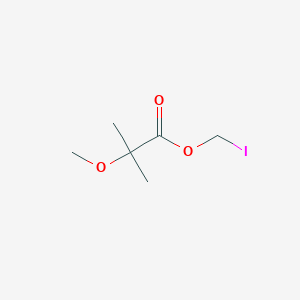
![[4-[4-[4-(furan-2-carbonyloxy)phenyl]hex-3-en-3-yl]phenyl]furan-2-carboxylate](/img/structure/B3044943.png)
